2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal
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Overview
Description
2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a hexenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal typically involves the reaction of benzyl alcohol with a suitable aldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the benzyloxy group. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyloxy group but lacks the hexenal backbone.
4-Methylidenehex-5-enal: Similar backbone but without the benzyloxy group.
Benzyl ethers: Compounds with similar benzyloxy groups attached to different backbones.
Uniqueness
2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal is unique due to the combination of its benzyloxy group and hexenal backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
656835-19-7 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-methylidene-2-(phenylmethoxymethyl)hex-5-enal |
InChI |
InChI=1S/C15H18O2/c1-3-13(2)9-15(10-16)12-17-11-14-7-5-4-6-8-14/h3-8,10,15H,1-2,9,11-12H2 |
InChI Key |
YWAKEBCDHPGAGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CC(COCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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